molecular formula C20H24N2O2 B12736008 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine CAS No. 83823-53-4

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B12736008
CAS No.: 83823-53-4
M. Wt: 324.4 g/mol
InChI Key: GWNAQYBPVVSBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazines It is characterized by the presence of a benzopyran ring fused to a piperazine ring, with a methoxyphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydro-2H-1-benzopyran with 2-methoxyphenylpiperazine under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-phenylpiperazine
  • 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(4-methoxyphenyl)piperazine
  • 1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-chlorophenyl)piperazine

Uniqueness

1-(3,4-Dihydro-2H-1-benzopyran-3-yl)-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

CAS No.

83823-53-4

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C20H24N2O2/c1-23-20-9-5-3-7-18(20)22-12-10-21(11-13-22)17-14-16-6-2-4-8-19(16)24-15-17/h2-9,17H,10-15H2,1H3

InChI Key

GWNAQYBPVVSBAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CC4=CC=CC=C4OC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.